![molecular formula C12H14O4S B12532402 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate CAS No. 813414-05-0](/img/structure/B12532402.png)
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is a chemical compound that features a thiophene ring, an ester group, and an acrylate moiety. Thiophene derivatives are known for their diverse applications in medicinal chemistry, material science, and organic synthesis due to their unique electronic properties and biological activities .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate typically involves the esterification of thiophene-3-acetic acid with 2-hydroxyethyl 2-methylprop-2-enoate. This reaction can be catalyzed by acidic or basic conditions, often using reagents like sulfuric acid or sodium hydroxide .
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated systems and optimized reaction conditions can enhance the efficiency of the synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The acrylate moiety can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Formation of sulfoxides or sulfones.
Reduction: Formation of alcohols.
Substitution: Formation of substituted acrylates.
Wissenschaftliche Forschungsanwendungen
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of organic semiconductors and other advanced materials
Wirkmechanismus
The mechanism of action of 2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The thiophene ring can interact with biological macromolecules, influencing various biochemical pathways. The ester and acrylate groups can undergo hydrolysis or other transformations, leading to the formation of active metabolites .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Thiophene-2-acetic acid
- Thiophene-3-acetic acid
- 2-Acetylthiophene
Uniqueness
2-{[(Thiophen-3-yl)acetyl]oxy}ethyl 2-methylprop-2-enoate is unique due to its combination of a thiophene ring, an ester group, and an acrylate moiety. This structure imparts distinct electronic properties and reactivity, making it valuable for various applications in research and industry .
Eigenschaften
CAS-Nummer |
813414-05-0 |
|---|---|
Molekularformel |
C12H14O4S |
Molekulargewicht |
254.30 g/mol |
IUPAC-Name |
2-(2-thiophen-3-ylacetyl)oxyethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C12H14O4S/c1-9(2)12(14)16-5-4-15-11(13)7-10-3-6-17-8-10/h3,6,8H,1,4-5,7H2,2H3 |
InChI-Schlüssel |
UFYSKEQMKDHKOC-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C(=O)OCCOC(=O)CC1=CSC=C1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![7-Oxa-1-azaspiro[4.4]nonane-9-methanol, (5R,9R)-rel-](/img/structure/B12532321.png)
![1,1,1-Trimethyl-N-[(naphthalen-1-yl)methyl]silanamine](/img/structure/B12532324.png)
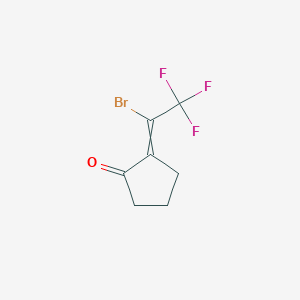
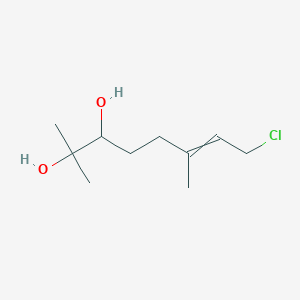
![N-[4'-(Tributylstannyl)[1,1'-biphenyl]-4-sulfonyl]-D-tryptophan](/img/structure/B12532344.png)
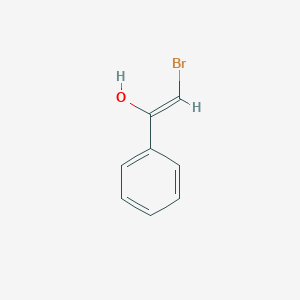

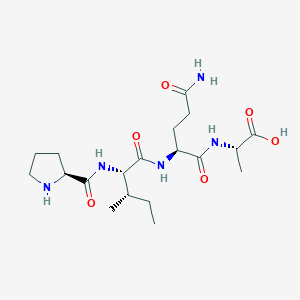
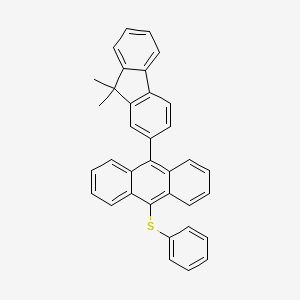
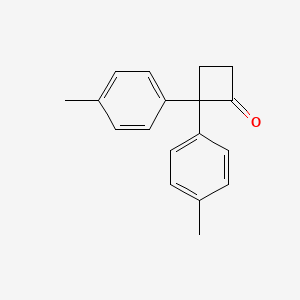

![1-(3-Chlorophenyl)-3-phenyl-2,4-dihydro-1H-pyrazolo[4,3-c]quinoline](/img/structure/B12532385.png)


